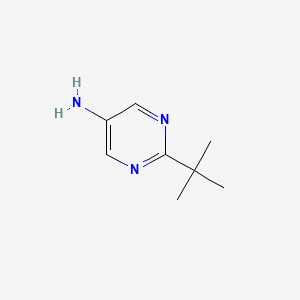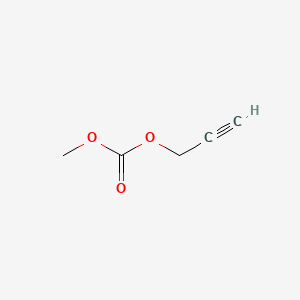
Methyl Prop-2-ynyl Carbonate
Descripción general
Descripción
Methyl Prop-2-ynyl Carbonate is an organic compound with the chemical formula C₅H₆O₃. It is a carbonate ester derived from prop-2-yn-1-ol and methyl chloroformate. This compound is known for its reactivity due to the presence of both carbonate and alkyne functional groups, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl Prop-2-ynyl Carbonate can be synthesized through the reaction of prop-2-yn-1-ol with methyl chloroformate in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds at room temperature, yielding the desired carbonate ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the product. The use of automated systems also minimizes human error and enhances safety.
Análisis De Reacciones Químicas
Types of Reactions: Methyl Prop-2-ynyl Carbonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The carbonate group can be replaced by nucleophiles such as amines or alcohols.
Addition Reactions: The alkyne group can participate in addition reactions with electrophiles, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation: The alkyne group can be oxidized to form carbonyl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base like sodium hydride or potassium carbonate.
Addition Reactions: Electrophiles such as halogens or hydrogen halides under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide.
Major Products Formed:
Nucleophilic Substitution: Formation of carbamates or carbonates.
Addition Reactions: Formation of haloalkenes or haloalkanes.
Oxidation: Formation of aldehydes or ketones.
Aplicaciones Científicas De Investigación
Methyl Prop-2-ynyl Carbonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Methyl Prop-2-ynyl Carbonate involves its reactivity towards nucleophiles and electrophiles. The carbonate group can undergo nucleophilic attack, leading to the formation of carbamates or carbonates. The alkyne group can participate in addition reactions, forming new carbon-carbon or carbon-heteroatom bonds. These reactions are facilitated by the electron-withdrawing nature of the carbonate group, which activates the alkyne towards electrophilic addition.
Comparación Con Compuestos Similares
Ethyl Prop-2-ynyl Carbonate: Similar structure but with an ethyl group instead of a methyl group.
Prop-2-ynyl Chloroformate: Contains a chloroformate group instead of a carbonate group.
Methyl Propiolate: An ester of propiolic acid with a similar alkyne group.
Uniqueness: Methyl Prop-2-ynyl Carbonate is unique due to the presence of both carbonate and alkyne functional groups, which impart distinct reactivity patterns. This dual functionality makes it a versatile intermediate in organic synthesis, capable of undergoing a wide range of chemical transformations.
Propiedades
IUPAC Name |
methyl prop-2-ynyl carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c1-3-4-8-5(6)7-2/h1H,4H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUUBCQYRIBDKHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)OCC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30447525 | |
| Record name | Methyl Prop-2-ynyl Carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61764-71-4 | |
| Record name | Methyl Prop-2-ynyl Carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



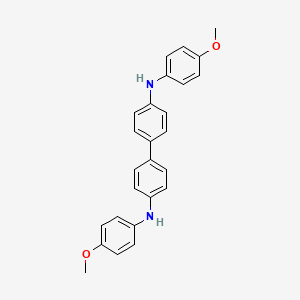
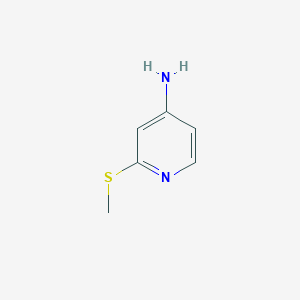
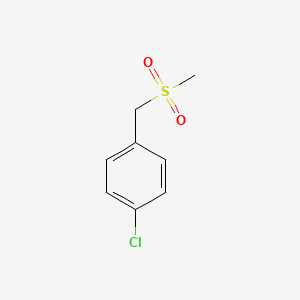
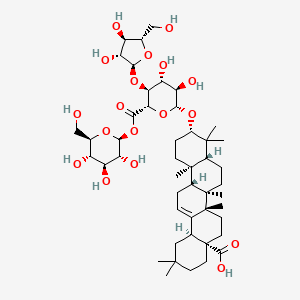
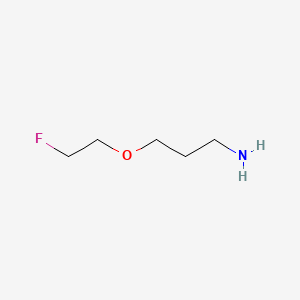
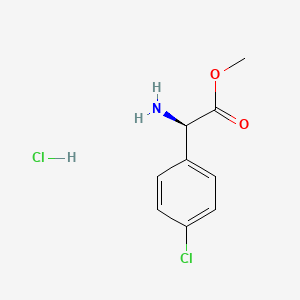
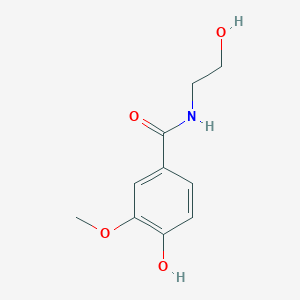
![4'-Cyano-[1,1'-biphenyl]-4-yl 4-pentylbenzoate](/img/structure/B3029230.png)
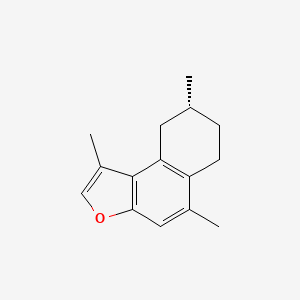
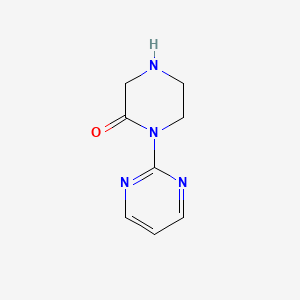
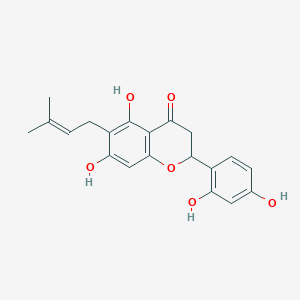
![10,15-Dihydro-2,7,12-triiodo-5,5,10,10,15,15-hexamethyl-5H-tribenzo[a,f,k]trindene](/img/structure/B3029240.png)
